7-fluoro-1H-indazole
Overview
Description
7-Fluoro-1H-indazole is a unique chemical compound with the empirical formula C7H5FN2 and a molecular weight of 136.131. It is part of the indazole family, which are nitrogen-containing heterocycles2.
Synthesis Analysis
The synthesis of 1H-indazole involves a combination of experimental and theoretical studies3. A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed3.
Molecular Structure Analysis
The molecular structure of 7-Fluoro-1H-indazole is represented by the SMILES string Fc1cccc2cn[nH]c12
1. The InChI key is FQNFMARSNKXCAF-UHFFFAOYSA-N
1.
Chemical Reactions Analysis
The chemical reactions involving 7-fluoro-1H-indazole are not explicitly mentioned in the search results. However, indazoles in general have been synthesized through various methods, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines4.Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Fluoro-1H-indazole include its empirical formula (C7H5FN2), molecular weight (136.13), and its SMILES string representation (Fc1cccc2cn[nH]c12
)1.
Scientific Research Applications
Factor Xa Inhibition
7-fluoro-1H-indazole has been identified as a key moiety in the development of potent and selective inhibitors of factor Xa, a crucial component in the blood coagulation pathway. A study demonstrated that replacing the carbonyl group of an amide in previously known factor Xa inhibitors with a 7-fluoro group on the indazole scaffold significantly enhanced inhibitory potency. This finding is backed by the structure of a factor Xa cocrystal containing 7-fluoroindazole, which showed a hydrogen bond interaction with the protein's beta-sheet domain (Lee et al., 2008).
Pharmacological Properties
Research on fluorinated analogs of marsanidine, a selective α2-adrenoceptor agonist, revealed that the introduction of fluorine into the indazole ring reduced both binding affinity and selectivity. However, the most selective α2-adrenoceptor ligands included 7-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole, suggesting a significant role for the 7-fluoro group in pharmacological properties (Wasilewska et al., 2014).
Enzyme Inhibition
7-fluoro-1H-indazole is also known for its inhibitory effects on enzymes such as Lactoperoxidase (LPO), an enzyme with antimicrobial properties. Research has shown that indazole derivatives, including 7-fluoro-1H-indazole, can act as strong inhibitors of LPO activity, which is crucial for the immune system and has broad applications in various industries (Köksal & Alım, 2018).
Nitric Oxide Synthase Inhibition
7-fluoro-1H-indazole derivatives have been investigated for their inhibitory effects on nitric oxide synthases (NOS). Studies have indicated the potential of these compounds in selectively inhibiting different isoforms of NOS, which is significant in understanding the role of nitric oxide in various biological processes (Moore et al., 1993).
Diuretic Activity
The indazole analogs, including derivatives of 7-fluoro-1H-indazole, have been synthesized and tested for their diuretic activity. These studies contribute to understanding the role of such compounds in regulating fluid balance in organisms (Shutske et al., 1983).
Safety And Hazards
Safety data sheets suggest that 7-Fluoro-1H-indazole may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised5.
Future Directions
Indazole-containing derivatives, including 7-fluoro-1H-indazole, have been gaining attention due to their wide range of biological properties. They have been investigated for potential applications in various fields, including as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmics, antifungal, and antitumor agents2. The future directions in the research and development of 7-fluoro-1H-indazole will likely continue to explore these areas.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and resources.
properties
IUPAC Name |
7-fluoro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNFMARSNKXCAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646654 | |
Record name | 7-Fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-1H-indazole | |
CAS RN |
341-24-2 | |
Record name | 7-Fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 341-24-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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